3-Methyl-1-trityl-1H-1,2,4-triazole

Catalog No.
S9100092
CAS No.
95166-16-8
M.F
C22H19N3
M. Wt
325.4 g/mol
Availability
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3-Methyl-1-trityl-1H-1,2,4-triazole

CAS Number

95166-16-8

Product Name

3-Methyl-1-trityl-1H-1,2,4-triazole

IUPAC Name

3-methyl-1-trityl-1,2,4-triazole

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C22H19N3/c1-18-23-17-25(24-18)22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

UOBFFJSSRGNBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

3-Methyl-1-trityl-1H-1,2,4-triazole is a specialized heterocyclic building block, primarily recognized for its role as a key precursor in the synthesis of complex active pharmaceutical ingredients (APIs). The defining feature of this compound is the trityl (triphenylmethyl) group, which serves as a bulky, acid-labile protecting group for one of the nitrogen atoms on the 1,2,4-triazole ring. This protection is critical for directing the regioselectivity of subsequent chemical reactions, particularly N-alkylation, which is a common and crucial step in the construction of many pharmaceuticals, most notably angiotensin II receptor blockers (ARBs) like Olmesartan.

Attempting to substitute 3-Methyl-1-trityl-1H-1,2,4-triazole with its unprotected counterpart, 3-methyl-1H-1,2,4-triazole, is a common cause of synthesis failure in complex pathways. Unprotected 1,2,4-triazoles are ambident nucleophiles, meaning that alkylation reactions produce a mixture of N1 and N2 isomers, and sometimes even N4 isomers, which are difficult and costly to separate, leading to significantly reduced yields of the desired product. The trityl group's steric bulk effectively blocks other positions, directing alkylation specifically to the N1 position, thus ensuring high regioselectivity. Using other protecting groups may compromise the synthesis through incompatibility with downstream reaction conditions; the trityl group's reliable cleavage under specific mild acidic conditions is often a key design element for multi-step API manufacturing processes.

Ensures High-Yield, Regioselective N1-Alkylation in Olmesartan Synthesis

In the industrial synthesis of Olmesartan Medoxomil, the coupling of the protected triazole with the biphenyl methyl bromide fragment is a critical step. Using 3-Methyl-1-trityl-1H-1,2,4-triazole ensures the reaction proceeds with high yield and regioselectivity at the N1 position. A developed one-pot, three-component process utilizing this intermediate achieves a 72-75% overall yield for the formation of trityl olmesartan medoxomil over three steps, corresponding to an average of ~90% yield per step. This high efficiency is a direct result of the trityl group preventing undesired side reactions.

Evidence DimensionOverall Yield in Multi-Step Synthesis
Target Compound Data72-75% yield over three steps using the trityl-protected intermediate.
Comparator Or BaselineDirect alkylation of unprotected triazoles often results in low yields (e.g., as low as 16% in a comparable system) due to poor regioselectivity.
Quantified DifferenceA >4-fold increase in process yield compared to routes suffering from poor regioselectivity.
ConditionsOne-pot, three-component industrial synthesis of trityl olmesartan medoxomil on a 300g scale.

This dramatic yield improvement directly translates to lower manufacturing costs, reduced waste, and simpler purification, making it the economically viable choice for large-scale production.

Facilitates High Purity of Final API Precursor, Minimizing Complex Purification

The use of 3-Methyl-1-trityl-1H-1,2,4-triazole leads to a cleaner reaction profile in the synthesis of the key intermediate, trityl olmesartan medoxomil. Optimized processes report the formation of this intermediate with a purity of up to 97.5% as measured by HPLC. In contrast, syntheses that do not control regioselectivity would generate multiple isomers requiring extensive and costly purification steps like column chromatography to isolate the correct intermediate.

Evidence DimensionPurity of Key Intermediate (Trityl Olmesartan Medoxomil)
Target Compound DataUp to 97.5% HPLC purity.
Comparator Or BaselineSyntheses requiring column chromatography to separate isomers, implying a significantly less pure crude product.
Quantified DifferenceAchieves high purity directly, avoiding costly and time-consuming chromatographic purification required for non-selective reactions.
ConditionsOptimized one-pot synthesis process for trityl olmesartan medoxomil.

Procuring this specific intermediate simplifies the manufacturing process by yielding a high-purity product that meets stringent pharmaceutical standards with minimal downstream purification, saving time and resources.

Enables Orthogonal Deprotection Strategy Compatible with Acid-Sensitive Functionality

The trityl group is reliably cleaved under mild acidic conditions, such as aqueous acetic acid, which is a key feature in the final step of Olmesartan synthesis. This allows for selective deprotection without affecting other sensitive functional groups within the complex molecule, such as the medoxomil ester, which is prone to hydrolysis under harsher conditions. Replicating the original patent's deprotection of trityl olmesartan medoxomil with aqueous acetic acid yielded the final product with an olmesartan acid impurity of 4.58%, demonstrating the reaction's feasibility, although industrial processes have since been optimized to reduce this impurity.

Evidence DimensionDeprotection Compatibility
Target Compound DataCleavage achieved with aqueous acetic acid.
Comparator Or BaselineAlternative protecting groups like Benzyl (Bn) would require harsh hydrogenolysis, which could reduce other functional groups in the molecule.
Quantified DifferenceProvides a selective, acid-labile deprotection route orthogonal to many other common protecting groups and functionalities.
ConditionsDeprotection of trityl olmesartan medoxomil using 75% aqueous acetic acid at 60°C.

This compound is specified for synthesis routes where mild, acidic deprotection is required to preserve the integrity of the final target molecule, ensuring the viability of the entire synthetic strategy.

Key Building Block for Industrial-Scale Synthesis of Olmesartan Medoxomil

This compound is the material of choice for manufacturing processes targeting the antihypertensive drug Olmesartan Medoxomil. Its use directly addresses the critical challenge of regioselectivity in the key alkylation step, enabling high-yield, high-purity production of the trityl-protected API precursor, which is essential for a cost-effective and scalable industrial process.

Directed N1-Alkylation of Substituted Triazoles in Medicinal Chemistry

In medicinal chemistry programs requiring the synthesis of complex molecules with an N1-substituted 3-methyl-1,2,4-triazole core, this reagent provides a reliable method to avoid the formation of isomeric mixtures. This simplifies product isolation and characterization, accelerating drug discovery timelines by ensuring predictable and clean reaction outcomes where unprotected triazoles would fail.

Precursor for 'Sartan'-Class Angiotensin II Receptor Blockers

Beyond Olmesartan, this intermediate serves as a valuable platform for the synthesis of other 'sartan' class drugs that share the substituted biphenylmethyl-triazole scaffold. The trityl group's reliable performance in directing alkylation and its established deprotection protocols make it a foundational component for developing both existing and novel ARBs.

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

325.157897619 g/mol

Monoisotopic Mass

325.157897619 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-21-2023

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